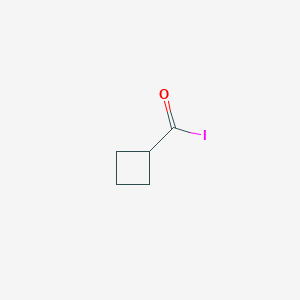
Cyclobutanecarbonyl iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutanecarbonyl iodide is an organic compound with the molecular formula C5H7IO. It is a derivative of cyclobutane, where a carbonyl group is bonded to an iodine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutanecarbonyl iodide can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with iodine and a dehydrating agent such as phosphorus trichloride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory methods. Scaling up the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanecarbonyl iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to form cyclobutanemethanol derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclobutanecarboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Major Products
Substitution: Cyclobutanecarbonyl azide or cyclobutanecarbonyl cyanide.
Reduction: Cyclobutanemethanol.
Oxidation: Cyclobutanecarboxylic acid.
Scientific Research Applications
Cyclobutanecarbonyl iodide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyclobutanecarbonyl iodide involves its reactivity with various nucleophiles and electrophiles. The carbonyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The iodine atom can be easily substituted, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarbonyl chloride: Similar in structure but with a chlorine atom instead of iodine.
Cyclobutanecarboxylic acid: The parent carboxylic acid from which cyclobutanecarbonyl iodide is derived.
Cyclobutanemethanol: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chlorine or bromine analogs. This makes it particularly useful in specific synthetic applications where iodine’s reactivity is advantageous .
Properties
CAS No. |
79929-35-4 |
|---|---|
Molecular Formula |
C5H7IO |
Molecular Weight |
210.01 g/mol |
IUPAC Name |
cyclobutanecarbonyl iodide |
InChI |
InChI=1S/C5H7IO/c6-5(7)4-2-1-3-4/h4H,1-3H2 |
InChI Key |
HBCURPCIVIHERE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


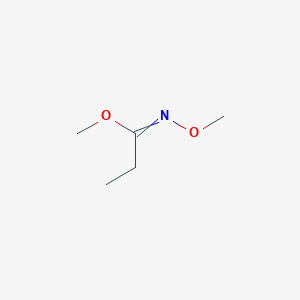

![(11-Methyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14426552.png)
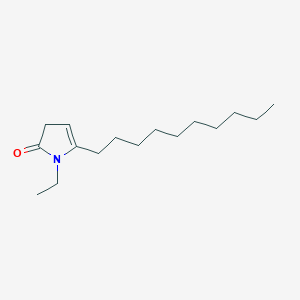
![N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14426565.png)
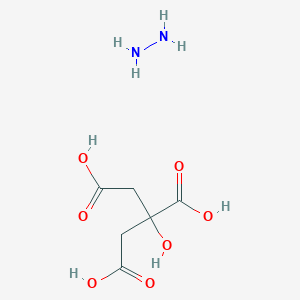
![2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-](/img/structure/B14426571.png)
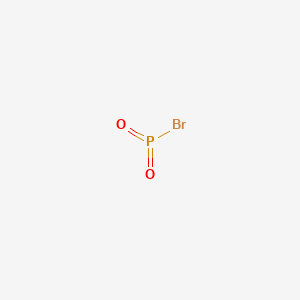
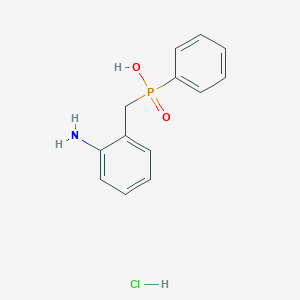
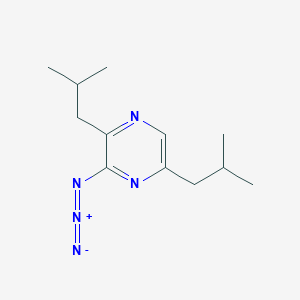
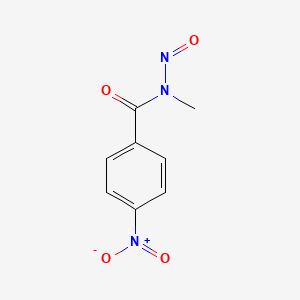
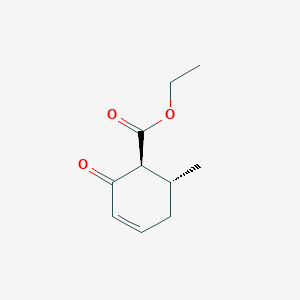
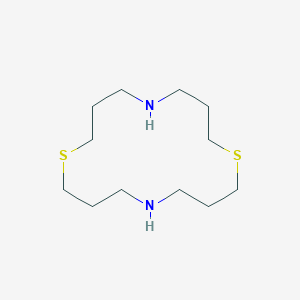
![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14426623.png)
